Cas no 82912-41-2 (3,4-bis(trifluoromethyl)-1H-Pyrrole)

3,4-Bis(trifluoromethyl)-1H-pyrrole is a fluorinated heterocyclic compound characterized by the presence of two trifluoromethyl groups at the 3- and 4-positions of the pyrrole ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl groups contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. Additionally, its reactivity allows for further functionalization, enabling the construction of complex molecular architectures. The compound’s stability under various reaction conditions further underscores its utility in synthetic chemistry applications.
3,4-bis(trifluoromethyl)-1H-Pyrrole structure
82912-41-2 structure
Product name:3,4-bis(trifluoromethyl)-1H-Pyrrole
CAS No:82912-41-2
MF:C6H3NF6
MW:203.08512
CID:988340
PubChem ID:339380

3,4-bis(trifluoromethyl)-1H-Pyrrole Chemical and Physical Properties

Names and Identifiers

    • 3,4-bis(trifluoromethyl)-1H-Pyrrole
    • NSC365784
    • AC1L7PUL
    • 3,4-bis(trifluormethyl)-1H-pyrrol
    • NSC-365784
    • starbld0049323
    • DTXSID80320874
    • 82912-41-2
    • MEXIJEVOUWNEMH-UHFFFAOYSA-N
    • SCHEMBL7957854
    • 3,4-bis(trifluoromethyl)pyrrole
    • DS-013907
    • Inchi: InChI=1S/C6H3F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h1-2,13H
    • InChI Key: MEXIJEVOUWNEMH-UHFFFAOYSA-N
    • SMILES: C1=C(C(=CN1)C(F)(F)F)C(F)(F)F

Computed Properties

  • Exact Mass: 203.01696807g/mol
  • Monoisotopic Mass: 203.01696807g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 15.8Ų

3,4-bis(trifluoromethyl)-1H-Pyrrole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1571993-100mg
3,4-Bis(trifluoromethyl)-1H-pyrrole
82912-41-2 98%
100mg
¥20047.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4830-250.0mg
3,4-bis(trifluoromethyl)-1H-pyrrole
82912-41-2 95%
250.0mg
¥14553.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4830-100.0mg
3,4-bis(trifluoromethyl)-1H-pyrrole
82912-41-2 95%
100.0mg
¥8732.0000 2024-08-02

Additional information on 3,4-bis(trifluoromethyl)-1H-Pyrrole

Comprehensive Overview of 3,4-bis(trifluoromethyl)-1H-Pyrrole (CAS No. 82912-41-2): Properties, Applications, and Industry Trends

3,4-bis(trifluoromethyl)-1H-Pyrrole (CAS No. 82912-41-2) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and electronic properties. The presence of two trifluoromethyl groups on the pyrrole ring enhances its lipophilicity and metabolic stability, making it a valuable building block in drug discovery. Researchers are increasingly exploring its potential in designing kinase inhibitors and antiviral agents, aligning with the growing demand for novel therapeutics in precision medicine.

In material science, 3,4-bis(trifluoromethyl)-1H-Pyrrole serves as a precursor for advanced organic electronic materials. Its electron-withdrawing characteristics contribute to the development of n-type semiconductors and OLED components, addressing the surge in demand for flexible electronics. A 2023 study highlighted its role in improving charge mobility in perovskite solar cells, a hot topic in renewable energy discussions. This positions the compound as a candidate for sustainable technology innovations, resonating with global carbon-neutrality initiatives.

The synthesis of CAS 82912-41-2 typically involves palladium-catalyzed cross-coupling reactions, with recent advancements focusing on green chemistry principles. Industry leaders are optimizing routes to reduce heavy metal residues—a key concern for pharmaceutical GMP compliance. Analytical methods like HPLC-MS and 19F-NMR are critical for quality control, as purity thresholds exceed 98% for most applications. These protocols align with trending searches on "high-purity fluorochemicals" and "scalable heterocycle synthesis" in academic databases.

Market projections indicate a 6.8% CAGR for fluorinated pyrroles through 2030, driven by their utility in bioconjugation chemistry and PET imaging probes. The compound's radiopacity has sparked interest in medical device coatings, particularly in minimally invasive surgery tools—a sector experiencing 12% annual growth. Such applications frequently appear in patent filings from Asia-Pacific biomedical hubs, reflecting regional R&D priorities.

Environmental considerations surrounding 3,4-bis(trifluoromethyl)-1H-Pyrrole have prompted studies on its biodegradation pathways. While fluorinated compounds traditionally raise persistence concerns, computational models suggest manageable ecological footprints when proper wastewater treatment protocols are implemented. This addresses frequent queries about "sustainable fluorochemicals" in regulatory forums, particularly under evolving REACH guidelines.

From a supply chain perspective, the compound's availability as a GMP-grade intermediate has improved with the expansion of continuous flow chemistry production in Europe and North America. Quality certifications like ISO 13485 for medical applications and USP-NF standards for pharmaceutical use dominate vendor specifications—key search terms among procurement specialists. Storage recommendations emphasize inert atmosphere conditions (-20°C under argon) to maintain stability, a detail often queried in technical forums.

Emerging research explores the compound's derivatization for metal-organic frameworks (MOFs), particularly in gas separation membranes for carbon capture systems. This interdisciplinary potential correlates with rising Google Scholar hits for "fluorinated MOF linkers" (+210% since 2021). Such innovations position CAS 82912-41-2 at the intersection of environmental technology and advanced materials science.

In analytical characterization, advanced techniques like time-resolved fluorescence spectroscopy reveal the compound's unique photophysical properties. These findings support its growing use in bioimaging tags and photosensitizers—applications frequently discussed at photochemistry conferences. The data also informs QSAR models for computer-aided drug design (CADD), a field experiencing rapid AI integration.

Regulatory landscapes continue to evolve, with the compound currently classified under non-hazardous handling guidelines in most jurisdictions. Safety data sheets emphasize standard organic compound precautions, though specialized fluorochemical handling training modules are increasingly available—addressing a knowledge gap identified in industrial safety audits.

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(CAS:82912-41-2)3,4-bis(trifluoromethyl)-1H-Pyrrole
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Purity:99%/99%
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